3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline
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Overview
Description
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Target of Action
The primary target of this compound is H1 receptors . H1 receptors are histamine receptors that play a crucial role in allergic reactions . When histamine interacts with H1 receptors, it triggers allergic reactions .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block the action of histamine on these receptors . This blocking action prevents the allergic reactions that would normally occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s action on H1 receptors affects the histamine-mediated allergic response pathway . By blocking the H1 receptors, the compound prevents histamine from triggering an allergic response, thereby alleviating symptoms of allergies .
Pharmacokinetics
Similar compounds, such as levocetirizine, are known to have potent activities and fewer side effects .
Result of Action
The result of the compound’s action is a significant reduction in allergic reactions . In particular, it has been found to have potent effects against allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of allergens in the environment can trigger the allergic reactions that this compound is designed to prevent . .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown to interact with various enzymes and proteins .
Molecular Mechanism
The molecular mechanism of action of 4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline is not well-defined . It is hypothesized that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-(4-(4-Chlorophenyl)piperazin-1-yl)-6-methyl-3-(phenylsulfonyl)quinoline in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and various catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Benzenesulfonyl Derivatives: Compounds with benzenesulfonyl groups attached to different molecular frameworks.
Uniqueness
3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For detailed and specific information, consulting scientific literature, databases, and research articles is recommended.
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-19-7-12-24-23(17-19)26(25(18-28-24)33(31,32)22-5-3-2-4-6-22)30-15-13-29(14-16-30)21-10-8-20(27)9-11-21/h2-12,17-18H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSGHCJICPUMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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